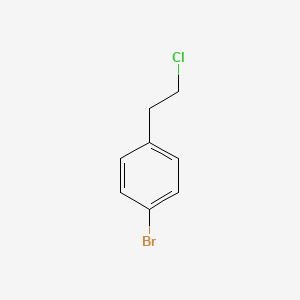

1-Bromo-4-(2-chloroethyl)benzene

Descripción

Significance of Aryl Halides and Alkyl Halides as Versatile Synthetic Building Blocks

Aryl halides and alkyl halides are cornerstone functional groups in synthetic organic chemistry. numberanalytics.comperlego.comnumberanalytics.com Aryl halides, which feature a halogen atom directly bonded to an aromatic ring, are key precursors in a multitude of chemical reactions. perlego.comnumberanalytics.comfiveable.me They are extensively used in metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to form new carbon-carbon bonds. fiveable.me This capability makes them indispensable for constructing the complex carbon skeletons of many pharmaceuticals, agrochemicals, and materials. numberanalytics.comlibretexts.org The halogen atom's identity influences the reactivity of aryl halides, with iodides being the most reactive and chlorides the least. fiveable.me

Alkyl halides, or haloalkanes, consist of an alkyl group bonded to a halogen. numberanalytics.comnguyenstarch.com Their importance stems from the polar carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. quora.com This reactivity allows alkyl halides to be readily converted into a wide array of other functional groups through nucleophilic substitution (SN1 and SN2) and elimination reactions. numberanalytics.comquora.com They serve as fundamental building blocks for producing compounds like alcohols, ethers, amines, and more complex molecules used in pharmaceuticals and materials science. numberanalytics.comnguyenstarch.comnumberanalytics.com

Strategic Position of 1-Bromo-4-(2-chloroethyl)benzene within the Landscape of Complex Molecular Architectures

This compound holds a unique strategic position in organic synthesis due to its distinct structural features. It is a dihalogenated compound possessing two different types of halogens attached to different parts of the molecule: a bromine atom on the aromatic ring (an aryl halide) and a chlorine atom on the ethyl side-chain (an alkyl halide).

This dual functionality allows for selective and sequential reactions. The aryl bromide can participate in cross-coupling reactions, while the alkyl chloride is amenable to nucleophilic substitution. This differential reactivity enables chemists to introduce a variety of functional groups at two distinct locations on the molecule, making it a highly versatile intermediate for the synthesis of complex, polyfunctional molecules. Its structure makes it a valuable precursor for creating novel pharmaceuticals, agrochemicals, and advanced materials with specific properties. For instance, related bromo- and chloro-substituted aromatic compounds are used as intermediates in the synthesis of drugs like dapagliflozin. google.compharmaffiliates.com The presence of both bromine and chlorine atoms is becoming increasingly common in medicinal chemistry to fine-tune the physicochemical and pharmacodynamic properties of drug candidates. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23386-17-6 | bldpharm.com |

| Molecular Formula | C₈H₈BrCl | chemicalbook.com |

| Molecular Weight | 219.51 g/mol | chemicalbook.com |

This interactive table provides key data for this compound.

Historical Context and Evolution of Synthetic Strategies for Dihaloethylbenzene Derivatives

The synthesis of substituted benzenes has a long history, traditionally relying on methods like electrophilic aromatic substitution. libretexts.org For dihaloethylbenzene derivatives, early strategies often involved multi-step processes such as Friedel-Crafts reactions to introduce the ethyl group, followed by halogenation of the aromatic ring. libretexts.org

A known modern synthetic route to this compound starts from 4-Bromophenethyl alcohol. chemicalbook.com A more recent and sophisticated method involves the anti-Markovnikov hydrochlorination of styrenes. chemicalbook.com This particular synthesis demonstrates the evolution towards more controlled and selective reactions in modern organic chemistry.

Table 2: Example Synthesis of this compound

| Step | Reagents and Conditions | Description | Yield | Source |

| 1 | 4-Bromophenethyl alcohol, Thionyl chloride | Chlorination of the alcohol | - | chemicalbook.com |

| 2 | 4-Methoxybenzenethiol, 10-methyl-9-(2,4,6-trimethylphenyl) acridinium (B8443388) tetrafluoroborate, 2,6-lutidine hydrochloride in chloroform (B151607)/2,2,2-trifluoroethanol; Irradiation | Anti-Markovnikov hydrochlorination | 34% | chemicalbook.com |

This interactive table outlines a synthetic pathway for producing this compound.

The development of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of aryl halides. fiveable.me Modern strategies often employ these powerful methods for their high efficiency and functional group tolerance. The synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of substituent introduction, considering the directing effects (ortho-, para-, or meta-directing) of the groups already present on the ring. libretexts.orgmasterorganicchemistry.com For instance, halogens are deactivating yet ortho-, para-directing, a crucial consideration in synthetic design. masterorganicchemistry.com

Current Research Landscape and Emerging Trends in Halogenated Aromatic Chemistry

The field of halogenated aromatic chemistry is dynamic and continually evolving. A significant trend is the increasing incorporation of halogens, particularly fluorine and chlorine, into pharmaceuticals to enhance properties like metabolic stability and bioavailability. researchintelo.commdpi.com In 2021, 14 new halogen-containing chemical entities were approved by the FDA, highlighting the importance of halogenation in drug discovery. mdpi.com

Research is also focused on developing novel and more efficient halogenation methods. The use of N-halosuccinimides (NXS) in Brønsted/Lewis acid or base-catalyzed reactions has gained prominence for the synthesis of aryl halides. researchgate.net These methods offer advantages in terms of selectivity and applicability to complex molecules, including the late-stage halogenation of drugs and natural products. researchgate.net Furthermore, the chemistry of "heavy aromatics," which contain elements like silicon or germanium in the benzene (B151609) ring, is an emerging area of fundamental research. nih.gov Another area of interest is the structural characterization of halogenated compounds, with recent studies providing the first crystallographic data for related dihalo-compounds like 1-bromo-4-[2-(4-bromophenyl)ethyl]benzene, revealing details about their molecular packing and intermolecular interactions. nih.gov

Identification of Key Research Gaps and Future Directions for this compound Research

Despite its potential as a versatile synthetic building block, a survey of the scientific literature reveals that this compound is a relatively understudied compound. While synthetic routes exist, there is a noticeable lack of in-depth research into its specific reactivity and applications.

Key research gaps include:

Comprehensive Reactivity Profiling: A detailed investigation into the selective reactivity of the aryl bromide versus the alkyl chloride moieties under various reaction conditions is needed. This would establish a clearer roadmap for its use in sequential functionalization.

Exploration of Synthetic Applications: There is a significant opportunity to explore the use of this compound as a precursor for the synthesis of novel compounds in medicinal chemistry, agrochemistry, and materials science. Research into creating libraries of derivatives for biological screening is a promising avenue.

Structural and Mechanistic Studies: Detailed crystallographic and computational studies, similar to those performed on related molecules, are lacking. nih.gov Such studies would provide valuable insights into its molecular structure, conformation, and non-covalent interactions, which are crucial for designing new materials and understanding its behavior in biological systems.

Development of Greener Synthetic Routes: Future research could focus on developing more sustainable and efficient synthetic methods for its production, potentially employing flow chemistry or novel catalytic systems to improve yields and reduce waste.

Addressing these gaps will be essential to fully unlock the synthetic potential of this strategically important molecule and expand its utility in advanced chemical synthesis.

Structure

3D Structure

Propiedades

Número CAS |

23386-17-6 |

|---|---|

Fórmula molecular |

C8H8BrCl |

Peso molecular |

219.50 g/mol |

Nombre IUPAC |

1-bromo-4-(2-chloroethyl)benzene |

InChI |

InChI=1S/C8H8BrCl/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 |

Clave InChI |

ZVPRASGPISZNTC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCCl)Br |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1 Bromo 4 2 Chloroethyl Benzene

Regiospecific and Chemoselective Synthesis Routes to 1-Bromo-4-(2-chloroethyl)benzene

Achieving the specific 1,4-disubstituted pattern of the benzene (B151609) ring, along with the selective halogenation of the ethyl side-chain, necessitates sophisticated synthetic design. The following routes highlight methods that provide control over the final molecular architecture.

Exploration of Friedel-Crafts Alkylation Approaches for Aryl-Ethyl Halide Scaffolds and Selectivity Control

The Friedel-Crafts reaction is a fundamental method for attaching alkyl groups to an aromatic ring. wikipedia.org It typically involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). iitk.ac.inmt.com However, direct alkylation of bromobenzene (B47551) with 1,2-dichloroethane (B1671644) or a similar reagent to form this compound is fraught with challenges, including the potential for carbocation rearrangements and polyalkylation, which compromise selectivity. organic-chemistry.org

A more controlled and selective approach involves a two-step Friedel-Crafts acylation followed by reduction. This method circumvents the issues associated with direct alkylation. The process begins with the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride in the presence of a Lewis acid. The bromo group is an ortho-, para-director, leading to the preferential formation of the para-substituted product, 4-bromo-2-chloroacetophenone, due to steric hindrance at the ortho position. Subsequent reduction of the ketone functionality to a methylene (B1212753) group, for instance via a Clemmensen or Wolff-Kishner reduction, yields the desired this compound scaffold with high regioselectivity.

| Step | Reactants | Catalyst/Reagent | Key Intermediate/Product | Primary Goal |

|---|---|---|---|---|

| 1. Acylation | Bromobenzene, Chloroacetyl chloride | Aluminum Chloride (AlCl₃) | 4-Bromo-2-chloroacetophenone | Establish C-C bond and 1,4-substitution pattern |

| 2. Reduction | 4-Bromo-2-chloroacetophenone | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | This compound | Reduce ketone to methylene group |

Directed Halogenation Strategies for Achieving Desired Bromination and Chlorination Patterns

Directed halogenation relies on the electronic influence of substituents already present on the benzene ring to guide incoming electrophiles to specific positions. libretexts.org In the synthesis of this compound, the order of substituent introduction is critical for achieving the correct isomer.

One effective strategy begins with a precursor such as 4-bromophenethyl alcohol. The hydroxyl group can be readily converted to a chlorine atom using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This approach cleanly installs the 2-chloroethyl moiety without affecting the aromatic bromine.

Alternatively, electrophilic bromination of (2-chloroethyl)benzene (B74947) can be employed. The (2-chloroethyl) group is an ortho-, para-director. While this reaction yields a mixture of ortho and para isomers, the para product, this compound, is typically the major product due to reduced steric hindrance. Separation of the desired para isomer from the ortho byproduct is then required. The use of a bulky Lewis acid catalyst can sometimes enhance the para-selectivity.

| Starting Material | Key Reagent(s) | Reaction Type | Selectivity Control |

|---|---|---|---|

| 4-Bromophenethyl alcohol | SOCl₂ or PCl₅ | Nucleophilic Substitution (Alcohol to Chloride) | Excellent: Reaction is on the side chain only. |

| (2-Chloroethyl)benzene | Br₂, FeBr₃ | Electrophilic Aromatic Substitution (Bromination) | Moderate: Forms a mixture of para (major) and ortho (minor) isomers. |

Application of Palladium-Catalyzed Cross-Coupling in the Synthesis of Key Precursors

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful and versatile method for constructing C(sp²)–C(sp²) bonds, enabling the synthesis of complex aryl structures from simpler precursors. nih.govuwindsor.ca This methodology can be strategically applied to synthesize key intermediates for this compound.

A highly effective route involves the synthesis of 4-bromostyrene (B1200502), which serves as an immediate precursor to the target molecule. This can be achieved via the Suzuki coupling of 4-bromophenylboronic acid with a vinyl halide, such as vinyl bromide, in the presence of a palladium catalyst and a base. The resulting 4-bromostyrene can then be subjected to hydrochlorination to furnish the final product. This modular approach allows for the precise and high-yield construction of the carbon skeleton before the final halogenation of the side chain. Research has demonstrated highly selective palladium-catalyzed coupling of the C(sp²)-Br bond even in the presence of other functionalities like a C(sp³)-Cl bond, highlighting the precision of this methodology. nih.gov

| Component | Example | Role |

|---|---|---|

| Arylboronic Acid | 4-Bromophenylboronic acid | Source of the bromo-aryl group |

| Vinyl Halide | Vinyl bromide | Source of the vinyl group |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Catalyzes the C-C bond formation |

| Base | Na₂CO₃ or K₃PO₄ | Activates the boronic acid and facilitates the catalytic cycle |

Development of Anti-Markovnikov Hydrochlorination and Related Methods for the 2-Chloroethyl Moiety

The addition of hydrogen halides like HCl to alkenes typically follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon of the double bond. masterorganicchemistry.com To generate the this compound structure from its precursor, 4-bromostyrene, an anti-Markovnikov addition is required, placing the chlorine on the terminal carbon.

Classical radical addition initiated by peroxides works well for HBr but is generally ineffective for HCl. masterorganicchemistry.com Modern synthetic chemistry has overcome this limitation through the development of photocatalytic methods. One such method employs an organic photoredox catalyst, such as 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate, in the presence of a hydrogen atom transfer (HAT) catalyst and a chlorine source like 2,6-lutidine hydrochloride. chemicalbook.com Under irradiation with visible light, this system generates a chlorine radical that adds to the styrene (B11656) double bond in an anti-Markovnikov fashion, producing the desired primary alkyl chloride with high regioselectivity. chemicalbook.comresearchgate.net This approach represents a state-of-the-art solution for accessing the 2-chloroethyl moiety. beilstein-journals.org

| Component | Example Reagent | Function |

|---|---|---|

| Substrate | 4-Bromostyrene | Alkene to be functionalized |

| Chlorine Source | 2,6-Lutidine hydrochloride | Provides the chlorine atom and proton |

| Photoredox Catalyst | 9-Mesityl-10-methylacridinium tetrafluoroborate | Absorbs light to initiate the radical process |

| Hydrogen Atom Donor | 4-Methoxythiophenol | Participates in the hydrogen atom transfer cycle |

| Conditions | Visible light (e.g., 450 nm), inert atmosphere | Drives the photocatalytic cycle |

Mechanistic Investigations of Formation Pathways for this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions, maximizing yields, and controlling the formation of unwanted byproducts.

Kinetic Studies of Key Halogenation Reactions and Side Product Formation

The formation of this compound often involves electrophilic aromatic halogenation. Kinetic studies reveal that these reactions proceed through a multi-step mechanism, typically involving the formation of a charged intermediate known as a sigma complex or arenium ion. csic.es The rate-determining step is usually the initial attack of the electrophile (e.g., Br⁺) on the aromatic ring.

Substituents on the ring significantly influence the reaction kinetics. Both the bromo group and the (2-chloroethyl) group are electron-withdrawing by induction, which deactivates the ring towards further electrophilic attack compared to unsubstituted benzene. libretexts.org This deactivation leads to slower reaction rates.

The formation of side products, such as isomeric di-substituted benzenes, is also governed by kinetics. The substituents direct the incoming electrophile primarily to the ortho and para positions. In the bromination of (2-chloroethyl)benzene, the formation of the para isomer is kinetically favored over the ortho isomer due to less steric hindrance. The meta isomer is a very minor product because its formation would proceed through a significantly less stable, higher-energy transition state. Kinetic studies on the mechanochemical degradation of similar compounds have shown that the C-Br bond is weaker and has a higher debromination rate than the C-Cl bond, a factor that can influence side product formation in radical-based pathways. bibliotekanauki.pl Furthermore, bromination is known to be more selective than chlorination, a phenomenon explained by the Hammond postulate, which states that the more endergonic bromination reaction has a later, more product-like transition state that better reflects the stability of the resulting intermediate. masterorganicchemistry.commasterorganicchemistry.com

Theoretical Analysis of Transition States and Reaction Intermediates in Aromatic-Alkyl Halide Synthesis

The primary route for synthesizing this compound involves the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride, followed by the reduction of the resulting ketone. tcd.ieniscpr.res.in Understanding the transition states and reaction intermediates in this process is crucial for optimizing reaction conditions and catalyst design.

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. khanacademy.org The initial step involves the reaction of chloroacetyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly reactive acylium ion ([ClCH₂CO]⁺). tcd.iekhanacademy.org Theoretical studies suggest that this acylium ion exists in equilibrium with an oxonium complex (ClCH₂COCl·AlCl₃). rsc.org The relative concentrations of these species influence the reaction kinetics. The subsequent electrophilic attack on the bromobenzene ring leads to the formation of a sigma complex, also known as a Wheland intermediate. This intermediate is a resonance-stabilized carbocation. The final step is the deprotonation of the sigma complex by a weak base, such as the [AlCl₄]⁻ anion, to regenerate the aromatic ring and yield 1-(4-bromophenyl)-2-chloroethanone. youtube.com The bromine atom on the benzene ring is a deactivating group but directs the incoming acyl group to the para position due to steric hindrance at the ortho positions.

The subsequent reduction of the keto group to a methylene group to form this compound can be achieved through methods like the Clemmensen or Wolff-Kishner reduction. youtube.com More modern and milder methods, such as catalytic hydrogenation or reduction with silanes in the presence of a Lewis acid, are also employed. google.com Theoretical analysis of these reduction pathways helps in understanding the stereochemistry and potential side reactions. For instance, in reductions involving metal hydrides, the transition state involves the coordination of the carbonyl oxygen to the metal center, followed by hydride transfer.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The choice of solvent significantly impacts the yield and selectivity of the Friedel-Crafts acylation. Traditional solvents like carbon disulfide, nitromethane, and chlorinated hydrocarbons are effective but pose significant environmental and health risks. niscpr.res.injetir.org Research has focused on finding greener alternatives.

Water, ionic liquids, and supercritical fluids are being explored as alternative reaction media. jetir.orgresearchgate.net Water can promote certain organic reactions through the hydrophobic effect. libretexts.org However, the low solubility of the reactants in the Friedel-Crafts acylation limits its use. Ionic liquids are non-volatile and can be recycled, but their cost and potential toxicity are drawbacks. jetir.org Supercritical fluids, like carbon dioxide, offer advantages such as being non-toxic and easily removable, but require high-pressure equipment. jetir.orglibretexts.org

A more practical approach has been the identification of less hazardous organic solvents. Cyclopentyl methyl ether (CPME) has emerged as a promising alternative to chlorinated solvents like dichloromethane, offering better yields and selectivity in some cases. sigmaaldrich.com Solvent-free reaction conditions are another green chemistry approach that can lead to improved yields and easier work-up. nih.gov

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Green Chemistry Classification |

| Carbon Disulfide | 2.6 | 46 | Hazardous |

| Dichloromethane | 9.1 | 40 | Hazardous |

| Nitromethane | 35.9 | 101 | Hazardous |

| Cyclopentyl methyl ether (CPME) | 4.7 | 106 | Greener Alternative |

| Water | 80.1 | 100 | Green |

The traditional Lewis acid catalyst, aluminum chloride, is required in stoichiometric amounts and generates significant waste during work-up. niscpr.res.in Research is focused on developing more efficient and recyclable catalysts.

Heterogeneous catalysts, such as Fe-modified montmorillonite (B579905) K10 clay, have shown good yields and selectivity for the chloroacetylation of arenes. niscpr.res.in These solid acid catalysts are easily separated from the reaction mixture and can be reused. The design of these catalysts involves creating a porous structure that allows for the diffusion of reactants and products. researchgate.net

For coupling reactions that might be used in alternative synthetic routes to aryl-alkyl halides, transition metal catalysts, particularly those based on palladium, are widely used. numberanalytics.com The design of ligands for these catalysts is crucial for controlling selectivity and efficiency. Polysulfonamides have been used as supports for stabilizing palladium and copper nanoparticles, creating effective heterogeneous catalysts. researchgate.net The interaction between the metal nanoparticles and the polymer support can prevent aggregation and leaching of the metal. researchgate.net

| Catalyst | Type | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Homogeneous Lewis Acid | High reactivity | Stoichiometric amounts needed, corrosive waste |

| Fe-modified Montmorillonite K10 | Heterogeneous Solid Acid | Recyclable, easy separation | May have lower activity than homogeneous catalysts |

| Palladium Nanoparticles on Polysulfonamide | Heterogeneous Transition Metal | High selectivity, recyclable | Potential for metal leaching |

Process intensification techniques aim to improve reaction efficiency by using alternative energy sources. unito.it

Microwave-assisted synthesis has been shown to significantly accelerate the rate of many organic reactions, including Friedel-Crafts acylations. ajrconline.orgtsijournals.com Microwave irradiation provides rapid and uniform heating, often leading to higher yields and shorter reaction times compared to conventional heating. ajrconline.org This technique is considered a green chemistry approach as it reduces energy consumption and often minimizes the use of solvents. ajrconline.org

Sonochemical methods , which utilize high-intensity ultrasound, can also enhance reaction rates. The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, accelerating chemical reactions. nih.govnih.gov Sonochemistry can be particularly useful for reactions involving solid reagents, as it can increase the surface area and facilitate mass transfer. beilstein-journals.org

| Technique | Principle | Advantages |

| Microwave-Assisted Synthesis | Dielectric heating | Rapid heating, shorter reaction times, higher yields, energy efficient |

| Sonochemical Methods | Acoustic cavitation | Enhanced reaction rates, useful for heterogeneous systems |

Chemical Reactivity and Transformation Pathways of 1 Bromo 4 2 Chloroethyl Benzene

Reactivity at the Bromo-Substituted Aromatic Ring

The bromine atom attached to the benzene (B151609) ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. Direct substitution of the bromine is less common due to the inherent stability of the aromatic ring.

Investigation of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the aryl bromide moiety of 1-Bromo-4-(2-chloroethyl)benzene, leaving the chloroethyl side chain intact under appropriate conditions. nobelprize.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. whiterose.ac.ukyoutube.com

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is highly effective for this substrate. Research has demonstrated that selective coupling at the C(sp²)-Br bond can be achieved with high efficiency. In a study on the similar substrate 1-bromo-4-(chloromethyl)benzene, optimal conditions were identified that favor the formation of the C(sp²)-C(sp²) coupled product over any reaction at the benzylic chloride. nih.gov These conditions are directly applicable to this compound due to the similar reactivity of the C-Br bond and the even less reactive primary C-Cl bond. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

| Parameter | Condition | Role | Yield (%) |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ (0.2 mol%) | Active catalyst precursor | Up to 99% |

| Ligand | PCy₃·HBF₄ (0.4 mol%) | Stabilizes the palladium center and facilitates the catalytic cycle | |

| Base | Cs₂CO₃ | Activates the organoboron species | |

| Solvent | Toluene/Water | Reaction medium |

Stille Reaction: The Stille reaction couples the aryl bromide with an organotin compound. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups, making it suitable for a substrate like this compound. uwindsor.ca The general mechanism involves the coupling of the organostannane reagent with the aryl bromide in the presence of a palladium catalyst. organic-chemistry.org While specific examples with this compound are not prevalent in literature, the known reactivity of aryl bromides in Stille couplings indicates its applicability. libretexts.org The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. libretexts.org

Sonogashira Reaction: The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for creating arylalkyne structures. The reactivity order for halides is typically I > Br > Cl, which allows for selective reaction at the C-Br bond of this compound without disturbing the C-Cl bond. wikipedia.org The reaction is carried out in the presence of a base, such as an amine, which also serves as the solvent. organic-chemistry.org The copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which then participates in the palladium catalytic cycle. wikipedia.org

Studies on Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Applications

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org The mechanism is a two-step addition-elimination process. youtube.comlibretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

For the SNAr mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org

In the case of this compound, the substrate lacks any strong electron-withdrawing groups on the aromatic ring. The chloroethyl group is weakly deactivating, and the bromo group is also deactivating. Consequently, the ring is not sufficiently electrophilic to be attacked by nucleophiles, and the potential anionic intermediate would not be adequately stabilized. Therefore, this compound is generally considered unreactive towards the SNAr pathway under standard conditions. wikipedia.orglibretexts.org

Exploration of Directed Ortho-Metalation Strategies and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a method for deprotonating the position ortho to a directing metalation group (DMG) on an aromatic ring using a strong organolithium base. organic-chemistry.orgchem-station.com The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents. organic-chemistry.org The effectiveness of this strategy relies on the ability of the DMG to coordinate the lithium base, thereby lowering the kinetic barrier for deprotonation at the adjacent position. chem-station.comuwindsor.ca

Common and effective DMGs include groups like amides, carbamates, and methoxy ethers. harvard.edu In this compound, neither the bromine atom nor the 2-chloroethyl group functions as a strong DMG. uwindsor.ca While halogens can have a weak directing effect, a much more rapid competitive reaction is halogen-metal exchange, especially with bromine and iodine. uwindsor.ca When an organolithium reagent like n-butyllithium is added to this compound, the kinetically favored pathway is the exchange of bromine for lithium, rather than deprotonation ortho to either substituent. This would form 4-(2-chloroethyl)phenyllithium, which could then be quenched with an electrophile. Therefore, selective functionalization via a DoM strategy is not a viable pathway for this molecule.

Reactivity at the 2-Chloroethyl Side Chain

The 2-chloroethyl side chain provides a site for classic aliphatic nucleophilic substitution and elimination reactions. The reactivity is characteristic of a primary alkyl halide.

Analysis of Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) at the Chloroethyl Moiety

Nucleophilic substitution at the primary carbon of the chloroethyl group can proceed via either an Sₙ1 or Sₙ2 mechanism, but the pathways are highly dependent on the substrate structure. libretexts.org

Sₙ2 Pathway : This pathway involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com Sₙ2 reactions are strongly favored for primary alkyl halides like the one in this compound. savemyexams.comyoutube.com This is due to the low steric hindrance around the primary carbon, which allows for easy "backside attack" by the nucleophile. youtube.com

Sₙ1 Pathway : This pathway involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The rate-determining step is the formation of the carbocation. savemyexams.com The Sₙ1 mechanism is highly disfavored for this compound because it would require the formation of a highly unstable primary carbocation. khanacademy.org Tertiary and secondary carbocations are stabilized by hyperconjugation and inductive effects, but primary carbocations lack this stabilization and are therefore energetically prohibitive to form. savemyexams.com

Examination of Elimination Reactions Leading to Styrene (B11656) and Related Derivatives

The 2-chloroethyl group can undergo an elimination reaction (dehydrochlorination) in the presence of a strong base to form 4-bromostyrene (B1200502). scribd.com This reaction, typically an E2 (bimolecular elimination) process, involves the abstraction of a proton from the carbon adjacent to the aromatic ring (the benzylic position) and the concurrent departure of the chloride leaving group.

The process is a known method for synthesizing substituted styrenes. scribd.com Studies on the dehydrohalogenation of similar (haloethyl)benzenes show that bases such as aqueous sodium hydroxide (B78521) can effectively promote this elimination. scribd.com The reaction can be reversible, and carrying it out in the presence of an acceptor for the eliminated hydrogen halide can shift the equilibrium toward the product. google.com

| Base | Catalyst/Additive | Temperature (°C) | Product |

|---|---|---|---|

| Aqueous NaOH | Phase Transfer Catalyst (e.g., Quaternary Ammonium Salt) | 70 - 155 | 4-Bromostyrene |

| Potassium tert-butoxide | None | Room Temp to Reflux | 4-Bromostyrene |

This transformation provides a direct route to 4-bromostyrene, a valuable monomer for polymerization and a useful intermediate for further functionalization via reactions at either the vinyl group or the aryl bromide. chemicalbook.com

Mechanistic Insights into Intramolecular Cyclization Reactions Involving the Chloroethyl Group

The presence of a flexible chloroethyl group attached to the brominated aromatic ring allows for the possibility of intramolecular cyclization reactions, primarily through an electrophilic aromatic substitution mechanism akin to the Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com This pathway is of significant interest for the synthesis of bicyclic systems.

The reaction is typically initiated by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the ethyl side chain. This coordination polarizes the C-Cl bond, making the chlorine a better leaving group and facilitating the formation of a primary carbocation on the ethyl chain.

Mechanism Steps:

Activation of the Alkyl Halide: The Lewis acid (e.g., AlCl₃) abstracts the chloride from the ethyl group, forming a primary carbocation electrophile and a complex anion [AlCl₄]⁻.

Electrophilic Attack: The electron-rich bromobenzene (B47551) ring acts as a nucleophile, attacking the carbocation. The attack is directed by the existing substituents on the ring. The bromo group is an ortho-, para- director, and since the attacking chain is already at the para position, the cyclization will occur at one of the ortho positions relative to the bromo group.

Formation of a Sigma Complex: The electrophilic attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

Rearomatization: A base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom where the electrophile attached. This restores the aromaticity of the ring, yielding the cyclized product, 5-bromo-1,2,3,4-tetrahydronaphthalene, and regenerating the Lewis acid catalyst along with HCl. masterorganicchemistry.com

Intramolecular Friedel-Crafts reactions are generally favorable for the formation of five- and six-membered rings. masterorganicchemistry.com In this case, the cyclization of this compound would lead to a stable six-membered ring fused to the aromatic core.

Chemoselectivity and Regioselectivity in the Dual Halogen Functionality of this compound

The molecule possesses two distinct halogen-carbon bonds: a bromine atom attached to an sp²-hybridized aromatic carbon (an aryl bromide) and a chlorine atom attached to an sp³-hybridized alkyl carbon (an alkyl chloride). This structural difference is the primary determinant of the compound's chemoselectivity in various transformations.

Comparative Reactivity Studies of Bromine versus Chlorine Substituents

The reactivity of the aryl bromide and the alkyl chloride moieties differs significantly depending on the reaction type.

Nucleophilic Substitution: The alkyl chloride is far more susceptible to classical nucleophilic substitution (e.g., Sₙ2 reactions) than the aryl bromide. The C(sp²)-Br bond in the aryl halide is strengthened by resonance, where the lone pairs of the bromine atom delocalize into the benzene ring, imparting partial double bond character. byjus.comquora.com This makes the bond shorter, stronger, and less prone to cleavage by nucleophiles. In contrast, the C(sp³)-Cl bond of the chloroethyl group is a standard single bond, readily targeted by nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions: In palladium-catalyzed reactions such as Suzuki or Heck couplings, the aryl bromide is generally more reactive than an aryl chloride. researchgate.net The relative reactivity is governed by the C-X bond strength and the ease of oxidative addition to the metal center. The C-Br bond is weaker than the C-Cl bond, facilitating this key catalytic step. Therefore, it is possible to selectively perform a cross-coupling reaction at the aryl bromide position while leaving the chloroethyl group intact.

Grignard Reagent Formation: When reacting with magnesium metal, the reactivity difference between aryl and alkyl halides becomes crucial. While both can form Grignard reagents, the aryl bromide is typically more reactive than an aryl chloride under these conditions. However, the alkyl chloride could also react. Selective formation of the aryl Grignard reagent would likely require carefully controlled conditions.

The following table summarizes the general reactivity patterns:

| Reaction Type | Aryl Bromide (C-Br) | Alkyl Chloride (C-Cl) | Rationale |

|---|---|---|---|

| Nucleophilic Substitution (Sₙ2) | Low Reactivity | High Reactivity | C-Br bond has partial double bond character due to resonance. quora.com |

| Palladium-Catalyzed Coupling | High Reactivity | Low Reactivity | C-Br bond is weaker and more readily undergoes oxidative addition. researchgate.net |

| Grignard Formation | More Reactive | Less Reactive | Relative bond dissociation energies favor reaction at the C-Br bond. |

Analysis of Stereochemical Outcomes in Reactions Involving the Ethyl Chain

The ethyl chain in this compound is achiral, as neither of the two carbon atoms is a stereocenter. However, reactions involving this chain can potentially create a chiral center, making the analysis of stereochemical outcomes relevant.

Consider a nucleophilic substitution reaction at the carbon bearing the chlorine atom. As this is a primary alkyl halide, the reaction would proceed via an Sₙ2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the reaction center. While the starting material is achiral, if a reaction were to introduce a new substituent, and this created a chiral center, the Sₙ2 pathway would predictably lead to a single enantiomer if a chiral starting material were used.

For instance, if a chiral nucleophile were to react at the chloroethyl group, a pair of diastereomers could be formed. The stereochemical outcome would be influenced by steric hindrance and the specific nature of the transition state. Without specific experimental studies on this substrate, the stereochemical outcomes can only be predicted based on these well-established mechanistic principles.

Advanced Mechanistic Studies of this compound Transformations

Application of Quantum Mechanical Methods for Probing Reaction Coordinates and Energy Profiles

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, QM calculations can provide invaluable insights that are difficult to obtain experimentally.

These computational methods can be applied to:

Model Reaction Pathways: For the intramolecular Friedel-Crafts cyclization, QM methods can map the entire reaction coordinate. This involves calculating the energies of the reactants, the Lewis acid-alkyl halide complex, the transition state for the cyclization, the sigma complex intermediate, and the final product. The resulting energy profile would reveal the activation energy barriers for each step, allowing for a quantitative understanding of the reaction kinetics. nih.gov

Analyze Chemoselectivity: By calculating the activation barriers for competing reaction pathways, QM can predict the chemoselectivity. For example, one could model the transition states for nucleophilic attack at the aryl bromide versus the alkyl chloride. The pathway with the lower activation energy would be the predicted major reaction channel, corroborating the qualitative rules of reactivity.

Characterize Intermediates: The geometries and electronic structures of transient species, such as the carbocation formed during cyclization or the pentacoordinate carbon in an Sₙ2 transition state, can be precisely calculated. This provides a detailed picture of the bonding changes that occur during the transformation.

Experimental Techniques for the Detection and Characterization of Short-Lived Reaction Intermediates

The direct observation of short-lived reaction intermediates is a significant challenge in mechanistic chemistry. Advanced experimental techniques are required to detect and characterize these fleeting species.

Spectroscopic Methods: Techniques like flash photolysis and stopped-flow spectroscopy coupled with UV-Vis or IR detection can be used to monitor reactions in real-time. These methods allow for the detection of intermediates that exist on timescales from milliseconds to femtoseconds. For instance, it might be possible to spectroscopically observe the formation of the arenium ion (sigma complex) during the intramolecular cyclization under specific conditions.

Trapping Experiments: Intermediates can be "trapped" by adding a reagent that reacts with them rapidly to form a stable, characterizable product. For example, if a carbocation is formed on the ethyl chain, it could potentially be trapped by a potent nucleophile present in the reaction mixture, providing indirect evidence for its existence.

Molecular Containers: An innovative approach involves conducting reactions within the confined space of a host molecule, such as a hemicarcerand. researchwithrutgers.com These molecular containers can stabilize highly reactive intermediates by isolating them from the bulk medium, preventing decomposition or reaction. This extended lifetime allows for their characterization using standard spectroscopic techniques like NMR. researchwithrutgers.com This method could potentially be used to generate and study the carbocationic intermediate of the Friedel-Crafts cyclization of this compound.

Derivatization and Complex Molecule Synthesis Utilizing 1 Bromo 4 2 Chloroethyl Benzene

Role as a Key Building Block in Advanced Organic Synthesis

1-Bromo-4-(2-chloroethyl)benzene is a strategically important bifunctional organic compound that serves as a versatile building block in advanced organic synthesis. Its utility stems from the presence of two distinct reactive sites on the benzene (B151609) ring: a bromo substituent and a 2-chloroethyl group. These functionalities possess orthogonal reactivity, allowing for selective and sequential chemical transformations. The bromine atom is a versatile handle for forming carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. nbinno.com The chloroethyl side chain, conversely, is susceptible to nucleophilic substitution or elimination reactions, providing a pathway to introduce a wide array of other functional groups. This dual reactivity makes it an attractive precursor for the synthesis of complex molecules with precisely controlled architectures. nbinno.com

The distinct reactivity of the bromo and chloroethyl groups enables the programmed synthesis of polyfunctionalized aromatic compounds. The bromine atom can be selectively targeted with a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce alkyl, alkenyl, alkynyl, or aryl substituents. This step is fundamental in constructing complex molecular scaffolds. nbinno.com Following the modification at the bromine position, the chloroethyl group can be derivatized. It can undergo nucleophilic substitution with amines, alkoxides, thiolates, and other nucleophiles to introduce new functionalities.

This sequential approach is invaluable in medicinal chemistry and materials science for creating libraries of compounds with tailored electronic and steric properties. For example, the synthesis of pharmaceutical intermediates often relies on such building blocks to construct the core structures of active pharmaceutical ingredients. google.com The ability to precisely control the introduction of different groups allows for the fine-tuning of a molecule's biological activity or material properties.

Below is a table illustrating potential sequential reactions for creating a polyfunctionalized aromatic compound starting from this compound.

| Step | Reaction Type | Reagents/Catalyst | Functional Group Modified | Resulting Intermediate/Product |

| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Bromo group | 4-Aryl-(2-chloroethyl)benzene |

| 2 | Nucleophilic Substitution | Sodium azide (NaN₃) | Chloroethyl group | 4-Aryl-(2-azidoethyl)benzene |

| 3 | Reduction (Click Chemistry Precursor) | H₂, Pd/C or PPh₃ | Azido group | 4-Aryl-(2-aminoethyl)benzene |

This table presents a hypothetical reaction sequence to demonstrate the synthetic utility.

The 2-chloroethyl moiety is a key synthon for the construction of various heterocyclic rings, which are ubiquitous structural motifs in pharmaceuticals and functional organic materials. This group can act as a dielectrophile or be converted into other functionalities that facilitate cyclization reactions.

For instance, reaction with primary amines or anilines can lead to the formation of N-substituted intermediates. These intermediates can then undergo intramolecular cyclization, either directly or after further functionalization, to yield nitrogen-containing heterocycles like indolines or tetrahydroquinolines, depending on the other reactants. Similarly, reactions with dinucleophiles, such as o-phenylenediamine or ethanedithiol, can be employed to construct benzodiazepines or dithiane rings, respectively. The ability to use the chloroethyl group as a linchpin for ring formation makes this compound a valuable precursor in the synthesis of complex, biologically active molecules.

Development of Multi-Step Synthetic Strategies and Retrosynthetic Analysis

The effective use of this compound in complex synthesis relies on careful planning, often involving a strategy known as retrosynthetic analysis. amazonaws.com This process involves mentally deconstructing a target molecule into simpler precursors, guiding the design of a viable forward synthesis. pressbooks.publibretexts.orglibretexts.org

Retrosynthetic analysis begins with the final target molecule and involves a series of "disconnections" at strategic chemical bonds, leading back to readily available starting materials. amazonaws.com For a target molecule derived from this compound, key disconnections would involve the bonds formed using its two reactive sites. For example, an aryl-aryl bond might be disconnected via a Suzuki reaction, leading back to a boronic acid and the bromo- group of the starting material. A bond within a newly formed heterocycle might be disconnected to reveal an amine and the chloroethyl group.

Consider the synthesis of a hypothetical target molecule: 2-(4'-methyl-[1,1'-biphenyl]-4-yl)ethan-1-amine .

Retrosynthetic Analysis:

Target: 2-(4'-methyl-[1,1'-biphenyl]-4-yl)ethan-1-amine.

Disconnect C-N bond: The primary amine can be formed from an azide or through other nitrogen introduction methods. A logical precursor is the corresponding azide, 4'-(2-azidoethyl)-4-methyl-1,1'-biphenyl. This simplifies the functional group transformation (FGI).

Disconnect C(aryl)-C(aryl) bond: The biphenyl linkage suggests a Suzuki coupling. Disconnecting this bond leads to two precursors: 4-methylphenylboronic acid and an aromatic bromide, which would be 1-bromo-4-(2-azidoethyl)benzene .

Disconnect C-N bond again (FGI): The azide in 1-bromo-4-(2-azidoethyl)benzene can be traced back to a chloride via nucleophilic substitution. This leads directly to This compound as the key starting material.

Forward Synthesis:

Based on this analysis, a possible multi-step synthesis would be:

Nucleophilic Substitution: React this compound with sodium azide (NaN₃) in a suitable solvent like DMF to produce 1-bromo-4-(2-azidoethyl)benzene.

Suzuki Coupling: Couple 1-bromo-4-(2-azidoethyl)benzene with 4-methylphenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form 4'-(2-azidoethyl)-4-methyl-1,1'-biphenyl.

Reduction: Reduce the azide group to a primary amine using a reducing agent such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) to yield the final target molecule.

This logical approach, starting from the product and working backward, is essential for planning efficient and successful syntheses of complex molecules from versatile building blocks like this compound. libretexts.org

Sequential Functionalization of the Halogen Substituents for Targeted Synthesis

The differential reactivity of the aryl bromide and the alkyl chloride in this compound is the key to its utility in sequential functionalization. The carbon-bromine bond on the aromatic ring is significantly more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, compared to the chloroethyl group. This chemoselectivity allows for the initial modification of the aromatic core while leaving the chloroethyl moiety intact for subsequent transformations.

A common strategy involves an initial Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl group at the 4-position of the benzene ring. For instance, the reaction of this compound with an appropriate boronic acid in the presence of a palladium catalyst and a base selectively yields 4-aryl-1-(2-chloroethyl)benzene derivatives. The chloroethyl group can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups. For example, reaction with amines can lead to the synthesis of substituted phenethylamines, a scaffold present in many biologically active compounds.

The Sonogashira coupling offers another avenue for the initial functionalization of the aryl bromide. This reaction introduces an alkyne moiety, which can then be further elaborated. Following the initial cross-coupling, the chloroethyl group can be converted to other functionalities, such as an azide, which can then participate in cycloaddition reactions, or an alcohol, which can be used in ether or ester synthesis.

The following table summarizes representative examples of the sequential functionalization of this compound.

| Step 1: Reaction at C-Br | Reagents and Conditions | Intermediate Product | Step 2: Reaction at C-Cl | Reagents and Conditions | Final Product | Overall Yield |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 4-Phenyl-1-(2-chloroethyl)benzene | Nucleophilic Substitution | Diethylamine, DMF, 100°C | N,N-Diethyl-2-(4-phenylphenyl)ethanamine | Good |

| Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 1-(2-Chloroethyl)-4-(phenylethynyl)benzene | Azide Formation | Sodium azide, DMSO, 90°C | 1-(2-Azidoethyl)-4-(phenylethynyl)benzene | High |

| Heck Coupling | Styrene (B11656), Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100°C | 1-(2-Chloroethyl)-4-styrylbenzene | Hydrolysis | H₂O, Dioxane, 120°C | 2-(4-Styrylphenyl)ethanol | Moderate |

Exploration of Convergent and Divergent Synthesis Pathways to Complex Scaffolds

The ability to sequentially functionalize this compound makes it an excellent starting point for both convergent and divergent synthetic strategies, allowing for the efficient construction of molecular libraries and the targeted synthesis of complex scaffolds.

Convergent Synthesis:

Divergent Synthesis:

A divergent synthesis strategy utilizes a common intermediate derived from this compound to generate a library of structurally related compounds. After an initial functionalization at the bromo-position, the chloroethyl group serves as a versatile handle for diversification. For example, after a Sonogashira coupling to introduce an alkyne, the chloroethyl moiety can be converted to a variety of functional groups through nucleophilic substitution. Reaction with different amines, thiols, or alkoxides would lead to a family of compounds with a common core but varying peripheral functionalities. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

The following scheme illustrates a potential divergent synthesis from a common intermediate derived from this compound:

Scheme 1: Divergent Synthesis from a 4-Alkynylphenethyl Chloride Intermediate

Initial Sonogashira Coupling: this compound is reacted with a terminal alkyne (R-C≡CH) to yield the common intermediate, 1-(2-chloroethyl)-4-(alkynyl)benzene.

Diversification Reactions: The chloroethyl group of the intermediate is then subjected to various nucleophilic substitution reactions:

Reaction with a primary amine (R¹NH₂) yields a secondary amine derivative.

Reaction with a thiol (R²SH) in the presence of a base yields a thioether.

Reaction with an alcohol (R³OH) in the presence of a strong base yields an ether.

This divergent approach allows for the rapid generation of a library of compounds with diverse properties, all originating from the same readily accessible starting material.

Advanced Analytical and Spectroscopic Characterization in Research on 1 Bromo 4 2 Chloroethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Bromo-4-(2-chloroethyl)benzene. While a complete, publicly available spectral assignment for this compound is not readily found in the literature, the expected chemical shifts and coupling patterns can be inferred from the analysis of structurally similar compounds and general principles of NMR spectroscopy.

The structure of this compound suggests a specific set of signals in both ¹H and ¹³C NMR spectra. The aromatic region of the ¹H NMR spectrum is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The ethyl chain would present as two triplets, corresponding to the methylene (B1212753) group adjacent to the benzene ring (Ar-CH₂) and the methylene group bearing the chlorine atom (-CH₂Cl).

Expected ¹H NMR Spectral Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Ar-H (adjacent to Br) | ~7.45 | Doublet |

| Ar-H (adjacent to CH₂CH₂Cl) | ~7.15 | Doublet |

| Ar-CH₂- | ~3.10 | Triplet |

Expected ¹³C NMR Spectral Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-Br | ~121 |

| C-CH₂CH₂Cl | ~139 |

| Ar-CH | ~132 |

| Ar-CH | ~130 |

| Ar-CH₂- | ~38 |

Application of 1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY) for Detailed Structural Assignments

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal the coupling between the protons of the ethyl chain, showing a cross-peak between the Ar-CH₂ and -CH₂Cl signals. It would also confirm the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish the direct one-bond correlations between protons and the carbons to which they are attached. youtube.comsdsu.eduemerypharma.com This would allow for the unambiguous assignment of the methylene carbons and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu For instance, the protons of the Ar-CH₂ group would show correlations to the aromatic carbon attached to the ethyl group and the neighboring aromatic carbons. The protons of the -CH₂Cl group would show correlations to the Ar-CH₂ carbon.

Utilization of Quantitative NMR for Reaction Monitoring and Purity Assessment in Synthetic Studies

Quantitative NMR (qNMR) serves as a powerful method for determining the purity of this compound and for monitoring the progress of its synthesis. In a documented synthesis, the yield of the final product was determined using NMR by integrating the product's signals against a known quantity of an internal standard, hexamethyldisiloxane (HMDS). chemicalbook.com This technique allows for a direct and accurate measurement of the concentration of the analyte without the need for a calibration curve, provided that at least one resonance of the analyte and the internal standard are well-resolved.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of this compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak. docbrown.info This pattern is a key signature for confirming the presence of these halogens in the molecule.

Expected Fragmentation Pattern for this compound:

| Fragment Ion | Structure | m/z |

|---|---|---|

| [M]⁺ | [C₈H₈BrCl]⁺ | 218/220/222 |

| [M-CH₂Cl]⁺ | [C₇H₆Br]⁺ | 169/171 |

| [M-Br]⁺ | [C₈H₈Cl]⁺ | 139/141 |

Elucidation of Reaction Intermediates and Identification of Byproducts

During the synthesis of this compound, HRMS, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), is invaluable for identifying reaction intermediates and byproducts. For example, in a synthesis starting from 4-bromophenylethanol, the presence of unreacted starting material or the formation of dimeric ethers could be readily detected and identified by their unique mass spectra and retention times.

X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives

While there are no published crystal structures for this compound itself, X-ray crystallography has been used to determine the solid-state structure of a closely related bromo-analogue, 1-bromo-4-[2-(4-bromophenyl)ethyl]benzene. researchgate.netresearcher.life This study provides valuable insights into the potential intermolecular interactions and packing arrangements that could be expected for crystalline derivatives of this compound. The analysis of the bromo analogue revealed the presence of Br⋯Br contacts and C-H⋯π interactions, which play a significant role in the three-dimensional architecture of the crystal lattice. researchgate.netresearcher.life Should a crystalline derivative of this compound be prepared, X-ray crystallography would provide the definitive determination of its solid-state conformation, bond lengths, and bond angles.

Advanced Chromatographic Methods for Separation, Purification, and Analysis in Research

Advanced chromatographic techniques are essential for the separation, purification, and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) can be used for both the analysis of purity and for the preparative purification of the compound. A reverse-phase HPLC method, likely using a C18 column with a mobile phase such as acetonitrile and water, would be suitable for separating the target compound from more polar or less polar impurities.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. It can be used to assess purity and, when coupled with a mass spectrometer (GC-MS), to identify and quantify byproducts and impurities. The choice of the GC column would depend on the specific separation required, with a non-polar or medium-polarity column likely providing good resolution.

In documented synthetic procedures, silica gel chromatography is employed for the final purification of this compound, indicating that it is amenable to normal-phase chromatographic separation. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Reaction Products

Gas Chromatography-Mass Spectrometry is a premier analytical method for separating and identifying volatile and semi-volatile organic compounds within a mixture. In the context of reactions involving this compound, GC-MS is instrumental in monitoring the consumption of starting materials and the formation of volatile products and byproducts.

The GC component separates the mixture based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

While specific research detailing the GC-MS analysis of volatile reaction products directly from this compound is not extensively available in the public domain, data for structurally similar compounds provides a strong indication of the expected analytical outcomes. For instance, the NIST Mass Spectrometry Data Center has compiled mass spectra for numerous related benzene derivatives. This data is crucial for the tentative identification of unknown peaks in a chromatogram from a reaction involving this compound.

A hypothetical GC-MS analysis of a reaction mixture containing this compound might reveal the presence of unreacted starting materials, the desired product, and various side-products. The identification of these components would be achieved by comparing their mass spectra to libraries of known compounds.

Table 1: Hypothetical GC-MS Data for a Reaction Involving this compound

| Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Tentative Identification |

| 8.5 | 183, 103, 77 | 4-Bromostyrene (B1200502) |

| 10.2 | 218, 220, 139, 103 | This compound |

| 12.1 | 297, 218, 139 | Dimer of 4-Bromostyrene |

High-Performance Liquid Chromatography (HPLC) for Characterization of Non-Volatile Species

For non-volatile or thermally unstable compounds that are not amenable to GC-MS analysis, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. In research concerning this compound, HPLC is essential for the analysis of high molecular weight products, polar byproducts, and non-volatile impurities.

HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. By varying the composition of the mobile phase and the nature of the stationary phase, a wide range of compounds can be effectively separated. Detectors such as UV-Vis, photodiode array (PDA), or mass spectrometers can be coupled with HPLC to identify and quantify the separated components.

The application of HPLC is crucial for ensuring the purity of synthesized this compound and for characterizing non-volatile products that may form during its subsequent reactions. For example, in the synthesis of more complex molecules from this compound, HPLC can be used to monitor the progress of the reaction and to purify the final product.

Table 2: Illustrative HPLC Parameters for the Analysis of a Reaction Mixture

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be capable of separating this compound from more polar starting materials and less polar, higher molecular weight byproducts. The retention time and UV spectrum of each peak would be used for identification and quantification.

Theoretical and Computational Studies of 1 Bromo 4 2 Chloroethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of halogenated aromatic compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-Bromo-4-(2-chloroethyl)benzene, DFT calculations, often using basis sets like 6-31G(d,p), can determine optimized molecular geometry, energies of frontier molecular orbitals (HOMO and LUMO), and the distribution of electronic charge across the molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. In substituted benzenes, these orbital energies are influenced by the nature and position of the substituents. scispace.com For instance, halogen substituents like bromine and chlorine can modulate the electronic properties of the benzene (B151609) ring through inductive and resonance effects.

Mulliken charge analysis, derived from DFT calculations, provides an estimation of the partial atomic charges, highlighting electrophilic and nucleophilic sites within the molecule. This is critical for predicting how the molecule will interact with other reagents. For halogenated benzenes, the carbon atom attached to the halogen typically carries a partial positive charge, while the halogen atom is partially negative.

Table 1: Calculated Electronic Properties of Halogenated Benzene Derivatives (Illustrative) This table presents representative data based on DFT calculations for similar compounds to illustrate the type of information obtained for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Mulliken Charge on Halogen-bearing Carbon |

|---|---|---|---|---|

| Chlorobenzene | -9.68 | -0.45 | 9.23 | +0.15 |

| Bromobenzene (B47551) | -9.55 | -0.51 | 9.04 | +0.08 |

| 1-Bromo-2-chlorobenzene | -9.71 | -0.62 | 9.09 | C1(Br): +0.12, C2(Cl): +0.18 |

Computational methods are invaluable for mapping out potential reaction pathways and understanding reaction mechanisms. By calculating the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and a transition state represents the activation energy or energy barrier for that reaction step.

For this compound, these methods can predict the likelihood of various transformations, such as nucleophilic aromatic substitution at the bromine-bearing carbon, or elimination reactions involving the chloroethyl side chain. Automated reaction pathway exploration programs can systematically search for possible reaction routes, identifying both expected and novel mechanisms. nih.gov For example, calculations could compare the energy barriers for substitution at the C-Br bond versus the C-Cl bond, thereby predicting the regioselectivity of a reaction. These computational tools can significantly accelerate the discovery and optimization of chemical reactions by providing a theoretical framework to guide experimental work. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Investigation of Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics and force fields.

For this compound, a key area of interest is the rotation around the single bonds, particularly the bond connecting the ethyl group to the benzene ring. MD simulations can reveal the preferred conformations (rotamers) and the energy barriers between them.

Furthermore, MD simulations of the compound in a condensed phase (liquid or solid) can elucidate the nature and strength of intermolecular interactions. In halogenated aromatic systems, interactions such as π–π stacking between benzene rings, C-H···π interactions, and halogen bonding (e.g., Br···Br or Br···Cl contacts) are significant in determining the bulk properties of the material. dntb.gov.uaresearchgate.net Hirshfeld surface analysis, a computational tool often used alongside crystal structure determination, can visualize and quantify these intermolecular contacts, confirming their importance in the molecular packing. dntb.gov.uaresearchgate.net Studies on liquid benzene show that molecules tend to arrange in parallel displaced or T-shaped (Y-shaped) configurations, and similar patterns would be expected for its derivatives. researchgate.net

Development of Quantitative Structure-Reactivity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) in Halogenated Benzene Systems

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. wikipedia.org These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression analysis to find a mathematical equation that relates these descriptors to the observed activity or property.

In the context of halogenated benzenes, QSAR/QSPR studies are used to predict properties like toxicity, reactivity, or chromatographic retention times. nih.govresearchgate.net Molecular descriptors can be derived from computational chemistry and can be constitutional, topological, or quantum-chemical in nature. For halogenated benzenes, important descriptors often include molar refractivity, solvent-accessible surface area, and parameters related to electronic properties like the nucleophilic susceptibility of ring carbons. nih.gov Once a reliable QSAR/QSPR model is developed for a class of compounds, it can be used to predict the properties of new, unsynthesized molecules like this compound, guiding the design of compounds with desired characteristics.

Computational Design and Screening of Novel Catalysts for Targeted Transformations Involving this compound

Computational chemistry plays a pivotal role in modern catalyst design. By modeling the interaction between a substrate, such as this compound, and a potential catalyst, researchers can predict the efficiency and selectivity of the catalytic process.

This is particularly relevant for important transformations like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where aryl halides are key substrates. DFT calculations can be used to model the entire catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. By calculating the energy barriers for each step, one can identify the rate-determining step and understand how modifications to the catalyst's structure (e.g., the ligands attached to the metal center) might improve its performance. This in silico screening of virtual catalyst libraries allows for the rational design of more efficient and selective catalysts, saving significant time and resources compared to a purely experimental trial-and-error approach. nih.gov

Environmental Transformation Pathways and Green Chemistry Considerations for 1 Bromo 4 2 Chloroethyl Benzene

Mechanistic Studies of Abiotic Degradation in Environmental Matrices

Abiotic degradation processes, including photolysis and hydrolysis, are key mechanisms that can lead to the transformation of organic compounds in the environment without the involvement of microorganisms.

The photolytic degradation of 1-Bromo-4-(2-chloroethyl)benzene is anticipated to be influenced by the absorption of ultraviolet (UV) radiation from sunlight. The presence of the benzene (B151609) ring and the carbon-halogen bonds are the primary sites for photochemical reactions. While direct photolysis of the aromatic ring can occur, the carbon-halogen bonds are generally more susceptible to cleavage upon absorption of UV light. wikipedia.org

The C-Br and C-Cl bonds in this compound have different bond dissociation energies, with the C-Br bond being weaker and thus more likely to undergo homolytic cleavage first. This process would generate a bromine radical and a 4-(2-chloroethyl)phenyl radical. The subsequent reactions of these radicals with other molecules in the environment, such as water or oxygen, can lead to a variety of photoproducts. For instance, the aryl radical could abstract a hydrogen atom to form 1-(2-chloroethyl)benzene or react with water to form 4-(2-chloroethyl)phenol.

Similarly, the C-Cl bond in the ethyl side chain can also undergo photolytic cleavage, although it is generally stronger than the C-Br bond. msu.edu This would result in a chlorine radical and a 1-bromo-4-(2-phenylethyl) radical. The photolysis of halogenated anilines in methanol (B129727) has been shown to proceed via both heterolytic and homolytic cleavage of the carbon-halogen bond, leading to substitution and reduction products. rsc.org This suggests that under certain environmental conditions, similar pathways could be possible for this compound.

It is also important to consider the role of photosensitizers in the environment. Dissolved organic matter (DOM) in natural waters can absorb sunlight and transfer the energy to the chemical, promoting its degradation. nih.gov Halide ions themselves can participate in photochemical reactions, forming reactive halogen species that can further react with organic compounds. nih.gov

Potential Photolytic Degradation Products of this compound

| Potential Product | Formation Pathway |

| 1-(2-chloroethyl)benzene | Homolytic cleavage of the C-Br bond followed by hydrogen abstraction. |

| 4-(2-chloroethyl)phenol | Reaction of the 4-(2-chloroethyl)phenyl radical with water. |

| 1-Bromo-4-phenylethanol | Photohydrolysis of the C-Cl bond. |

| 1-Bromo-4-styrene | Elimination of HCl from the chloroethyl side chain. |

This table presents hypothetical products based on known photochemical principles of similar compounds.

Hydrolysis is another significant abiotic degradation pathway for this compound, primarily affecting the chloroethyl side chain. Alkyl halides can undergo nucleophilic substitution reactions with water, where the halogen is replaced by a hydroxyl group. wikipedia.orgucalgary.ca The rate and mechanism of this reaction are dependent on the structure of the alkyl halide and the environmental conditions, such as pH and temperature.

The chloroethyl group in this compound is a primary alkyl halide. Such compounds can undergo hydrolysis via two main mechanisms: S_N1 (unimolecular nucleophilic substitution) and S_N2 (bimolecular nucleophilic substitution). msu.edulibretexts.org

In an S_N2 reaction, a water molecule directly attacks the carbon atom bonded to the chlorine, leading to a transition state where both the water molecule and the chlorine atom are partially bonded to the carbon. This is followed by the departure of the chloride ion to form 1-bromo-4-phenylethanol. The rate of S_N2 reactions is dependent on the concentration of both the alkyl halide and the nucleophile (water).